molecular formula C7H17NS B6588535 3,3-dimethyl-4-(methylsulfanyl)butan-1-amine CAS No. 2228720-49-6

3,3-dimethyl-4-(methylsulfanyl)butan-1-amine

Cat. No.: B6588535
CAS No.: 2228720-49-6
M. Wt: 147.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-4-(methylsulfanyl)butan-1-amine is an organic compound with the molecular formula C7H17NS It is characterized by the presence of a methylsulfanyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-4-(methylsulfanyl)butan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3,3-dimethylbutan-1-amine with a methylsulfanyl reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by using larger reaction vessels and continuous flow reactors to ensure efficient production. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-4-(methylsulfanyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

3,3-dimethyl-4-(methylsulfanyl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-4-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-2-(methylsulfanyl)butan-1-amine
  • 3,3-dimethyl-1-(methylsulfanyl)butan-2-amine
  • 4-amino-3,3-dimethylbutyltrimethoxysilane

Uniqueness

3,3-dimethyl-4-(methylsulfanyl)butan-1-amine is unique due to the specific position of the methylsulfanyl group on the butan-1-amine backbone. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, its unique reactivity profile allows for selective modifications and derivatizations in synthetic chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-4-(methylsulfanyl)butan-1-amine involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,3-dimethyl-4-(methylsulfanyl)butan-1-ol", "Sodium borohydride", "Hydrochloric acid", "Ammonium hydroxide", "Methyl iodide" ], "Reaction": [ "Step 1: Reduction of 3,3-dimethyl-4-(methylsulfanyl)butan-1-ol with sodium borohydride in the presence of hydrochloric acid to yield 3,3-dimethyl-4-(methylsulfanyl)butan-1-amine.", "Step 2: Quaternization of 3,3-dimethyl-4-(methylsulfanyl)butan-1-amine with methyl iodide to form the corresponding quaternary ammonium salt.", "Step 3: Treatment of the quaternary ammonium salt with ammonium hydroxide to regenerate the amine functionality and obtain the final product, 3,3-dimethyl-4-(methylsulfanyl)butan-1-amine." ] }

CAS No.

2228720-49-6

Molecular Formula

C7H17NS

Molecular Weight

147.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.